3-allyldihydro-2(3H)-furanone
Description
Historical Context and Initial Chemical Investigations of Dihydrofuranone Derivatives
The exploration of dihydrofuranone derivatives, the structural class to which 3-allyldihydro-2(3H)-furanone belongs, has a rich history rooted in the broader field of heterocyclic chemistry. ontosight.ai Furanones, in general, are five-membered rings containing an oxygen atom and a ketone group. ontosight.ai Early investigations into these compounds were often driven by their presence in natural products and their diverse biological activities. researchgate.net The synthesis of the basic dihydrofuranone scaffold has been a subject of study for decades, with various methods developed to construct this heterocyclic core. researchgate.net These foundational studies paved the way for the synthesis and investigation of more complex derivatives, including those bearing functionalized side chains like the allyl group.
Initial forays into the chemistry of substituted dihydrofuranones focused on understanding their fundamental reactivity and exploring their potential as intermediates in organic synthesis. The development of synthetic routes to access these compounds, often involving lactonization reactions, was a critical first step. researchgate.net Over time, the focus expanded to include the stereoselective synthesis of these molecules, a crucial aspect for their application in areas like medicinal chemistry and materials science.
Significance of the Allylic Moiety within the Furanone Scaffold
The presence of an allylic moiety at the 3-position of the dihydrofuranone ring is of paramount importance to the chemical utility of this compound. The allyl group, with its carbon-carbon double bond, introduces a site of unsaturation that serves as a versatile handle for a wide array of chemical transformations. acs.org This functionality allows for a diverse range of reactions, significantly expanding the synthetic possibilities of the parent furanone structure.
The reactivity of the allyl group can be harnessed in several ways. For instance, it can participate in addition reactions, allowing for the introduction of new functional groups across the double bond. It can also undergo allylic alkylation, a powerful method for forming new carbon-carbon bonds. nih.gov Furthermore, the double bond can be cleaved through ozonolysis or other oxidative methods to yield aldehydes or carboxylic acids, providing a pathway to further derivatization. The strategic placement of this reactive group adjacent to the lactone ring also allows for the potential of intramolecular reactions, leading to the formation of more complex bicyclic or polycyclic systems. nih.gov
Current Research Trajectories and Open Questions Pertaining to this compound
Current research involving this compound and related structures is multifaceted, spanning from the development of novel synthetic methodologies to the exploration of their potential applications. One active area of investigation is the development of more efficient and stereoselective methods for the synthesis of this compound itself. nih.gov This includes the use of modern catalytic systems to control the stereochemistry at the C3 position, which is often crucial for the biological activity of the final products.
Another significant research direction involves utilizing this compound as a key intermediate in the total synthesis of natural products. wur.nl Its inherent functionality makes it an attractive starting material for constructing complex molecular architectures found in biologically active compounds.
Furthermore, the unique chemical properties of this compound have prompted investigations into its potential as a monomer in polymerization reactions. The ability of the lactone ring to undergo ring-opening polymerization, coupled with the reactivity of the allyl group, could lead to the development of novel polymers with tailored properties.
Despite the progress made, several open questions remain. For instance, a deeper understanding of the conformational preferences of the molecule and how they influence its reactivity is still needed. Exploring the full scope of its reactivity with a wider range of reagents and catalytic systems could uncover new and valuable chemical transformations. Additionally, the potential biological activities of derivatives of this compound remain a largely unexplored frontier, offering exciting opportunities for future research in medicinal chemistry. ccij-online.orgcerradopub.com.br
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-prop-2-enyloxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-6-4-5-9-7(6)8/h2,6H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLBMAZTSPYPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501633 | |
| Record name | 3-(Prop-2-en-1-yl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10491-63-1 | |
| Record name | 3-(Prop-2-en-1-yl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Allyldihydro 2 3h Furanone and Its Analogues
Classical Synthetic Approaches to Dihydrofuranones with Allylic Substitution
Traditional methods for constructing allylated dihydrofuranones have primarily relied on two strategic pillars: the formation of the lactone ring from a pre-functionalized acyclic precursor (lactonization) and the construction of the heterocyclic ring through cycloaddition reactions.
Lactonization Strategies Employing Allylic Precursors
Lactonization, the intramolecular cyclization of a hydroxy-carboxylic acid or its derivative, is a fundamental strategy for the synthesis of cyclic esters. In the context of 3-allyldihydro-2(3H)-furanone, this involves the cyclization of an appropriate γ-hydroxy-α-allyl carboxylic acid precursor. A significant advancement in this area is the use of metal-mediated Barbier-type reactions, which allow for the allylation and subsequent lactonization to occur in a single pot. For instance, an indium-mediated Barbier-type allylation reaction followed by an in situ lactonization has been developed for the diastereoselective synthesis of dihydrofuranone derivatives. This approach offers benefits such as being a one-pot procedure with high diastereoselectivity and yielding the desired products in high quantities.
Cycloaddition Approaches to Dihydrofuranone Ring Formation
Cycloaddition reactions provide a powerful and convergent means to assemble the dihydrofuranone ring system. These reactions form the core heterocyclic structure in a single step, with the allyl group being introduced either as part of one of the reactants or in a subsequent step.
[4+2] Cycloaddition: The Diels-Alder reaction, a [4+2] cycloaddition, can be employed to form a six-membered ring which can then be transformed into a dihydrofuranone. More directly, intramolecular Diels-Alder reactions of substrates containing both a furan (B31954) (as the diene) and a tethered dienophile (like an allyl group) can generate complex oxanorbornene structures. nih.gov These intermediates can be further manipulated to yield substituted lactones. For example, the intramolecular Diels-Alder reaction of allyl acetals of furfural (B47365) derivatives provides a pathway to formal adducts with the typically unreactive dienophile, allyl alcohol. nih.gov
[4+3] and [5+2] Cycloadditions: These cycloadditions are particularly effective for constructing seven-membered rings but are also pivotal in synthesizing complex natural products containing furanone moieties. rsc.orgillinois.edu The reaction often involves an oxyallyl cation as the three-carbon component and a diene like furan. illinois.edu While these reactions typically lead to larger ring systems, the principles can be adapted, and the resulting complex scaffolds often contain or can be converted to dihydrofuranone rings. For instance, an intramolecular [5+2] cycloaddition involving an oxidopyrylium intermediate is a proposed step in the biosynthesis of natural products containing furan-bridged rings.
[3+2] Cycloadditions: Reactions involving oxyallyl cations and a two-atom component (like an alkene or enol ether) can lead to five-membered rings. nih.gov This strategy allows for the construction of cyclopentanones which can be precursors to γ-lactones through subsequent Baeyer-Villiger oxidation. The use of sulfur-substituted oxyallyl cations has been shown to afford cyclopentannulation products with high regio- and stereoselectivity. nih.gov
Modern Catalytic Methodologies for this compound Synthesis
The advent of modern catalysis has revolutionized the synthesis of complex molecules, offering milder conditions, higher efficiency, and greater selectivity. Both transition metal and organocatalytic systems have been successfully applied to the synthesis of 3(2H)-furanones.
Transition Metal-Catalyzed Routes
A variety of transition metals have been shown to effectively catalyze the formation of the dihydrofuranone ring, including methods that install or are compatible with an allylic substituent.
Rhodium(II)/Palladium(0) Catalysis: A powerful cascade reaction utilizing a binary catalyst system of Rh(II) and Pd(0) has been developed for the synthesis of highly substituted 3(2H)-furanones. organic-chemistry.org This method involves the cyclization/allylic alkylation of α-diazo-δ-keto-esters, efficiently creating a C2-quaternary center under mild conditions with excellent functional group tolerance. organic-chemistry.org
Gold(III) Catalysis: Gold catalysts, particularly AuCl₃, are highly effective in catalyzing the cyclization of various precursors to form furanones. organic-chemistry.orgnih.govresearchgate.net For example, AuCl₃ catalyzes the tandem reaction of 2-alkynyl-2-silyloxy carbonyl compounds with N-iodosuccinimide (NIS) to yield highly substituted furanones. organic-chemistry.org It has also been used to catalyze the cyclization of γ-hydroxyalkynones and provides access to 2-methylsulfanyl-3(2H)-furanones from α-ketothioester intermediates under very mild conditions. organic-chemistry.orgnih.gov
Ruthenium-Catalyzed Isomerizations: Ruthenium catalysts are well-known for their ability to promote redox isomerization of allylic alcohols. nih.govtuni.fiacs.org This capability has been harnessed in the synthesis of lactones. nih.govtuni.fiacs.org A notable application is the Ru-catalyzed isomerization of Achmatowicz derivatives (6-hydroxy-2H-pyran-3(6H)-ones), which are derived from furans. nih.govtuni.fiacs.org This process involves the oxidation of a hemiacetal and reduction of an olefin to furnish δ-valerolactones, which can be further transformed into γ-butyrolactones (dihydrofuranones). nih.govtuni.fi Additionally, ruthenium-catalyzed cycloisomerization of amin-4-alkynyl compounds has been used to generate γ-lactone-fused pyrrole (B145914) derivatives. rsc.orgrsc.org
Below is a table summarizing key findings for these transition metal-catalyzed routes.
| Catalyst System | Substrate Type | Product Type | Key Features |
| Rh(II)/Pd(0) | α-Diazo-δ-keto-esters | C2-quaternary 3(2H)-furanones | Cascade reaction, mild conditions, high chemo-, regio-, and stereoselectivity. organic-chemistry.org |
| AuCl₃ | 2-Alkynyl-2-silyloxy carbonyls | Substituted 4-iodo-3-furanones | Tandem cyclization/1,2-migration. organic-chemistry.org |
| AuCl₃ | γ-Hydroxyalkynones | Substituted 3(2H)-furanones | Mild conditions, good yields. organic-chemistry.org |
| Ru-Catalyst | Achmatowicz Derivatives | 4-Keto-δ-valerolactones | Isomerization of biomass-derived precursors, sustainable route. nih.govtuni.fiacs.org |
Organocatalytic and Metal-Free Approaches
The drive towards more sustainable and cost-effective synthesis has spurred the development of organocatalytic and metal-free methodologies. These approaches avoid the use of often expensive and toxic heavy metals.
A simple and efficient protocol for synthesizing 3(2H)-furanones involves the cycloisomerization of allenic hydroxyketones in water, completely avoiding the need for any metal catalyst. organic-chemistry.org This method is notable for its operational simplicity and use of an environmentally benign solvent. Furthermore, organocatalytic methods, such as those using chiral phosphoramides, have been investigated for reactions like the Gosteli-Claisen rearrangement to produce functionalized stereocenters that can be incorporated into furanone synthesis. mun.ca Asymmetric direct vinylogous conjugate addition of furanone derivatives to electrophiles, promoted by bifunctional organocatalysts, represents another advanced strategy to create chiral γ-alkenyl butenolides. acs.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of the modern synthetic routes towards dihydrofuranones align with these principles.
The aforementioned metal-free cycloisomerization of allenic hydroxyketones in water is a prime example of a green synthetic method. organic-chemistry.org The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature.
Syntheses that begin from renewable resources are a cornerstone of green chemistry. The use of furfural, a biomass-derived platform molecule, as a starting material for creating building blocks via Diels-Alder reactions showcases a sustainable approach. nih.gov The subsequent conversion of these building blocks into lactones represents a fully renewable pathway. nih.govtuni.fiacs.org
Furthermore, developing one-pot procedures and cascade reactions, such as the indium-mediated allylation-lactonization or the Rh(II)/Pd(0) catalyzed cascade, enhances atom and step economy. organic-chemistry.org These methods reduce the need for intermediate purification steps, minimizing solvent waste and energy consumption, thereby contributing to a greener synthetic process.
Solvent-Free Reactions and Alternative Reaction Media
The development of synthetic methodologies for this compound and its analogues has increasingly focused on environmentally benign approaches, including the use of alternative reaction media and, where possible, solvent-free conditions. One notable advancement in this area is the cycloisomerization of allenic hydroxyketones to form 3(2H)-furanones in water, eliminating the need for expensive and potentially hazardous metal catalysts. organic-chemistry.org This approach offers a simple and efficient protocol for the synthesis of the furanone core structure. organic-chemistry.org
The following table summarizes the use of alternative reaction media in the synthesis of furanone derivatives.
| Reaction Type | Substrate | Product | Reaction Medium | Catalyst | Yield | Reference |
| Cycloisomerization | Allenic hydroxyketones | 3(2H)-furanones | Water | None | Good | organic-chemistry.org |
| Ti-crossed aldol (B89426) condensation | Ketones and α,α-dimethoxyketones | Trialkylsubstituted 2(5H)-furanones | Not specified (one-pot) | TiCl4–Bu3N | High | researchgate.netrsc.org |
Atom Economy and Step Efficiency Assessments
The efficiency of synthetic routes to this compound and related compounds is a critical aspect of modern organic synthesis, with a strong emphasis on atom economy and step efficiency. A significant improvement in step efficiency has been demonstrated in the synthesis of trialkylsubstituted 2(5H)-furanones. A one-step method utilizing a TiCl4–Bu3N-mediated condensation of ketones with α,α-dimethoxyketones has been developed, which offers higher total yields compared to a previously reported three-step method that required the preparation of enol silyl (B83357) ethers, isolation of labile aldol adducts, and the use of dry HCl gas for furanone formation. rsc.org This one-pot process streamlines the synthesis, reducing the number of purification steps and consequently minimizing solvent usage and waste generation. rsc.org
The table below provides a comparison of different synthetic routes in terms of their step efficiency.
| Product | Starting Material(s) | Number of Steps | Overall Yield | Key Advantages | Reference |
| Trialkylsubstituted 2(5H)-furanones | Ketones, α,α-dimethoxyketones | 1 | High | One-pot, no intermediate isolation, higher total yields | rsc.org |
| 3-Methyl-2(5H)-furanone | Citraconic anhydride | 3 | 60% | Convenient route for multigram scale | tandfonline.comtandfonline.com |
| 4-Keto-δ-valerolactones | Furfuryl alcohol | Not specified | >80% | High atom efficiency, avoids regioselectivity issues and halogens | acs.org |
Enantioselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral this compound derivatives in an enantiomerically pure form is of significant interest due to the prevalence of such motifs in biologically active natural products. Methodologies to achieve this enantioselectivity can be broadly categorized into chiral auxiliary-mediated approaches and asymmetric catalysis.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries have been employed to control the stereochemistry during the formation of the furanone ring or its precursors. One documented approach involves the use of a chiral auxiliary in an enantioselective route to (2-Methoxy-tetrahydrofuran-3-yl)-methanol, a related structure. wur.nl This method, however, was noted to have limitations, including a relatively low enantiomeric excess (ee) of 69% and the requirement of a stoichiometric amount of the expensive chiral auxiliary, (R,S)-3,3'-Me2-BINAPHOS. wur.nl The high cost and stoichiometric use of the auxiliary make this particular application less attractive for large-scale synthesis. wur.nl
Asymmetric Catalysis in Stereoselective Furanone Formation
Asymmetric catalysis offers a more atom-economical and elegant solution for the enantioselective synthesis of chiral furanones. Several catalytic systems have been developed to this end. A catalytic asymmetric protocol for the synthesis of 3(2H)-furanones from enynones has been established. nih.gov This domino process, for electron-rich substrates, requires only a single reagent and proceeds through two reactions in one operation. nih.gov
Palladium-catalyzed kinetic resolution of unsymmetrical allyl acetates has proven to be a highly effective method for obtaining enantiomerically pure 3-substituted furanones. core.ac.uk This process can yield the desired products with excellent enantiomeric excess and near-perfect selectivity. core.ac.uk For example, the reaction of an allyl acetate (B1210297) substrate can be stopped at 53% conversion to provide the enantiomerically pure recovered starting material, while the product is formed with near-perfect chemo-, regio-, and enantioselectivity (99% ee). core.ac.uk
Furthermore, rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to cinnamaldehyde (B126680) derivatives in the presence of chiral dienes presents a general route to enantioenriched 3,3-diarylpropanals, which are valuable building blocks for more complex molecules. nih.gov
The following table summarizes key findings in the asymmetric catalysis of furanone derivatives.
| Reaction Type | Substrate | Catalyst/Ligand System | Product | Enantiomeric Excess (ee) | Reference |
| Kinetic Resolution | Unsymmetrical Allyl Acetates | Palladium catalyst | 3-Substituted Furanones | 99% | core.ac.uk |
| Catalytic Asymmetric Protocol | Enynones | Not specified | 3(2H)-Furanones | Not specified | nih.gov |
| Asymmetric Conjugate Addition | Cinnamaldehyde derivatives, Arylboronic acids | Chiral diene-rhodium catalysts | 3,3-Diarylpropanals | Not specified | nih.gov |
Synthesis of Isotopomeric Dihydro-2(3H)-furanones for Mechanistic Studies
The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms. For dihydro-2(3H)-furanones, a general and efficient procedure has been developed for the synthesis of isotopomers containing two, four, or six deuterium (B1214612) atoms. nih.gov This method involves the reaction of saturated C4 diacids like succinic acid, or unsaturated C4 diacids such as fumaric, maleic, or acetylenedicarboxylic acid, in the presence of a ruthenium catalyst (Ru4H4(CO)8(PBu3)4) under a high pressure of deuterium gas (180 bar) at 180 °C, leading to the labeled γ-butyrolactones in quantitative yield. nih.gov
This methodology has been successfully applied to the total synthesis of a hexadeuterated lignan (B3055560), 3,4-bis[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]dihydro-2(3H)furanone-[7,7',8,8',9',9'-D6]. nih.gov
In another study focused on the formation of aroma compounds, the origin of carbons in 5-butyldihydro-2(3H)-furanone was investigated using [13C6]glucose. mdpi.com The analysis of the mass spectra of the volatiles produced in a heated model system of [13C6]glucose, cysteine, and (E)-2-nonenal revealed that the resulting 5-butyldihydro-2(3H)-furanone was 13C6-labeled, indicating that its carbon skeleton originated from glucose. mdpi.com
The table below details the synthesis of isotopomeric dihydro-2(3H)-furanones.
| Isotope | Starting Material(s) | Catalyst/Conditions | Product | Key Finding | Reference |
| Deuterium (D) | Succinic, fumaric, maleic, or acetylenedicarboxylic acid | Ru4H4(CO)8(PBu3)4, D2 (180 bar), 180 °C | Dihydro-2(3H)furanones (2, 4, or 6 D atoms) | General procedure for synthesizing deuterated γ-butyrolactones in quantitative yield. | nih.gov |
| Carbon-13 (¹³C) | [13C6]Glucose, cysteine, (E)-2-nonenal | Heated at 130 °C for 90 min | 5-Butyldihydro-2(3H)-furanone-13C6 | The carbon skeleton of the furanone is derived from glucose. | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 3 Allyldihydro 2 3h Furanone
Electrophilic and Nucleophilic Reactions of the Dihydrofuranone Core
The dihydrofuranone core of 3-allyldihydro-2(3H)-furanone possesses both electrophilic and nucleophilic centers, enabling a variety of reactions. The carbonyl carbon is susceptible to nucleophilic attack, while the enolizable α-carbon can act as a nucleophile.
Ring-Opening and Ring-Closing Metathesis Reactions
Ring-opening metathesis polymerization (ROMP) and ring-closing metathesis (RCM) are powerful olefin metathesis reactions that can involve the dihydrofuranone core. sigmaaldrich.com While specific examples involving this compound are not extensively detailed in the provided results, the principles of these reactions are well-established. RCM, for instance, is a widely used method for constructing cyclic structures in organic synthesis. sigmaaldrich.com The success of these reactions often depends on the catalyst used, with ruthenium-based catalysts being particularly common due to their functional group tolerance. sigmaaldrich.com
Transformations at the Carbonyl Moiety
The carbonyl group within the dihydrofuranone ring is a key site for chemical modifications. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones, which share the core furanone structure, exhibit high reactivity at the carbonyl carbon. nih.gov This carbonyl group is conjugated with a double bond, enhancing its reactivity towards nucleophiles. nih.gov While this compound lacks this specific conjugation and halogenation, the fundamental reactivity of the carbonyl group remains. It can undergo reactions with various nucleophiles. In the presence of a base, the ring can potentially open, as seen with related 3,4-dihalomuco acids which exist in equilibrium with an acyclic form. nih.gov
Reactivity of the Allylic Substituent
The allyl group attached to the dihydrofuranone core provides a reactive handle for a variety of transformations, independent of the lactone ring's chemistry.
Olefin Metathesis and Cross-Coupling Reactions
Olefin metathesis is a versatile reaction for the formation of new carbon-carbon double bonds. ximo-inc.com The allyl group of this compound can participate in cross-metathesis (CM) reactions. illinois.edu This reaction involves the exchange of substituents between two olefins, driven by a metal alkylidene catalyst. caltech.edu The outcome of cross-metathesis can be influenced by the type of olefins involved and the catalyst used. illinois.edu Isomerizing olefin metathesis is a related process where double bonds can migrate along an alkyl chain during the metathesis reaction, a strategy used to create valuable olefins from fatty acid derivatives. ruhr-uni-bochum.de
Hydrofunctionalization and Halogenation of the Allyl Group
The double bond of the allyl group is susceptible to various addition reactions. Hydrofunctionalization, the addition of a hydrogen atom and another functional group across the double bond, can be achieved through various catalytic methods. Halogenation, the addition of halogen atoms, is also a common transformation for alkenes. While specific studies on the hydrofunctionalization and halogenation of the allyl group in this compound were not prominent in the search results, these are fundamental and predictable reactions in organic chemistry.
Stereoselective Transformations and Diastereomeric Control
The stereochemistry of reactions involving this compound is a critical aspect, particularly when creating complex molecules with specific three-dimensional arrangements. In the synthesis of natural products like (-)-dihydroclerodin, the stereochemistry at the C3 position of a furanone intermediate is crucial. wur.nl Stereoselective reductions can be employed to control the formation of specific diastereoisomers. For example, the reduction of a related enone with L-selectride has been shown to proceed in a stereoselective manner, yielding a single diastereoisomer. acs.org The choice of reducing agent and reaction conditions can significantly influence the diastereomeric outcome of such transformations. wur.nl
Allylic Rearrangements and Intramolecular Cyclization Pathways
The allyl group in this compound is a versatile functional handle that can participate in several rearrangement and cyclization reactions. These transformations are often key steps in the synthesis of more complex molecular architectures.
One of the most prominent reactions involving allyl-substituted esters and lactones is the Ireland-Claisen rearrangement , a acs.orgacs.org-sigmatropic rearrangement of an allyl ester silyl (B83357) ketene (B1206846) acetal. organic-chemistry.orgnumberanalytics.com For this compound, this would involve the formation of a silyl enol ether from the lactone, which then rearranges to form a functionalized carbocyclic or heterocyclic system. The reaction proceeds through a highly ordered chair-like or boat-like transition state, allowing for a high degree of stereocontrol. escholarship.org The choice of solvent and base for the enolate formation can influence the geometry of the resulting silyl enol ether, thereby directing the stereochemical outcome of the rearrangement. organic-chemistry.org
Intramolecular cyclization of the allyl group onto the lactone core or a tethered functional group represents another significant reaction pathway. Transition metal catalysis, particularly with palladium, has been shown to be effective in promoting such cyclizations. For instance, palladium-catalyzed intramolecular allylic alkylation can lead to the formation of bicyclic lactones. nih.gov These reactions often proceed through the formation of a π-allyl palladium intermediate, which is then attacked by a nucleophile. In the context of this compound, the nucleophile could be an enolate generated from the lactone itself or another nucleophilic moiety introduced into the molecule.
Tandem reactions that combine multiple bond-forming events in a single pot are also plausible. For example, a cross-metathesis reaction could be used to introduce a functionalized vinyl group onto the allyl moiety, followed by an intramolecular cyclization. Such tandem cross-metathesis/hydrogenation/cyclization procedures have been developed using compatible ruthenium and platinum catalysts to synthesize substituted lactones from allylic alcohols and acrylic acid. acs.org
Below is an illustrative table of potential intramolecular cyclization reactions based on transformations of similar allyl-substituted lactones.
| Catalyst/Reagent | Reaction Type | Potential Product | Ref. |
| Pd(OAc)₂, PPh₃, Base | Intramolecular Allylic Alkylation | Bicyclic lactone | nih.gov |
| Grubbs Catalyst, then H₂, PtO₂ | Tandem Metathesis/Cyclization | Spirocyclic lactone | acs.org |
| Au(I) catalyst | Intramolecular Oxaallylic Alkylation | γ-Vinylbutyrolactone derivative | beilstein-journals.org |
Pericyclic Reactions Involving the Allyl System
The allyl group of this compound can also participate in various pericyclic reactions beyond the Ireland-Claisen rearrangement. These concerted reactions are governed by the principles of orbital symmetry and can provide access to unique molecular architectures. rsc.org
The Cope rearrangement , a acs.orgacs.org-sigmatropic rearrangement of a 1,5-diene, is a potential transformation if the allyl group is appropriately functionalized to create a 1,5-diene system. masterorganicchemistry.com For example, if the lactone were to undergo a reaction that introduces another vinyl group in a suitable position, a Cope rearrangement could be thermally or catalytically induced. Studies on related α-allyl lactone derivatives have explored the aromatic Cope rearrangement, although it is noted to be a more elusive transformation compared to the Claisen rearrangement. researchgate.net
Ene reactions are another class of pericyclic reactions that could involve the allyl group of this compound. In an ene reaction, an alkene with an allylic hydrogen (the "ene") reacts with a compound containing a multiple bond (the "enophile") to form a new bond with migration of the ene double bond and a 1,5-hydrogen shift. The allyl group of the furanone could act as the ene component in the presence of a suitable enophile.
The table below summarizes potential pericyclic reactions involving the allyl system of this compound, based on general principles and studies of related compounds.
| Reaction Type | Key Intermediate/Reactant | Potential Outcome | Ref. |
| Cope Rearrangement | 1,5-diene system | Rearranged diene | masterorganicchemistry.com |
| Ene Reaction | Alkene with allylic hydrogen + enophile | Addition with double bond migration | rsc.org |
| Diels-Alder Reaction | Allyloxy furan (B31954) derivative as diene | [4+2] Cycloadduct | rsc.org |
Mechanistic Elucidation Studies
Detailed mechanistic studies on this compound are not widely available in the literature. However, the application of standard physical organic chemistry techniques to its potential reactions can provide valuable insights into the reaction mechanisms.
Kinetic Isotope Effects and Reaction Coordinate Analysis
Kinetic Isotope Effects (KIEs) are a powerful tool for probing the transition state of a reaction by measuring the change in reaction rate upon isotopic substitution. rsc.org For reactions involving the allyl group of this compound, substituting hydrogen with deuterium (B1214612) at specific positions can reveal the extent of bond breaking and bond formation in the rate-determining step.
For example, in a potential Ireland-Claisen rearrangement, a primary deuterium KIE (kH/kD > 1) would be expected if the C-H bond at the α-position to the carbonyl is broken in the rate-determining enolization step. Secondary KIEs at the allylic positions could provide information about changes in hybridization at these centers during the acs.orgacs.org-sigmatropic shift.
Reaction coordinate analysis through computational methods, such as Density Functional Theory (DFT), can complement experimental KIE studies. By mapping the potential energy surface of a proposed reaction, transition state structures can be located, and activation energies can be calculated. acs.org This analysis can help to distinguish between competing pathways, such as chair versus boat transition states in a Claisen rearrangement, and to rationalize the observed stereochemical outcomes. escholarship.org
Intermediate Identification and Trapping Experiments
The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. For multi-step reactions of this compound, various techniques can be employed to detect or trap transient species.
In palladium-catalyzed cyclizations, for example, the formation of a π-allyl palladium intermediate is often postulated. While direct observation of such intermediates can be challenging, their existence can be inferred through stoichiometric reactions or by designing experiments where the intermediate is trapped by an external reagent.
In the case of rearrangements that may proceed through ionic or radical pathways, the addition of trapping agents can provide evidence for these intermediates. For example, if a carbocationic intermediate were formed, it could be trapped by a nucleophilic solvent or additive. Similarly, radical intermediates could be intercepted by radical scavengers like TEMPO.
Crossover experiments are another valuable tool, particularly for distinguishing between intramolecular and intermolecular pathways. In a potential rearrangement of this compound, a crossover experiment would involve running the reaction with a mixture of an isotopically labeled and an unlabeled substrate. The absence of crossover products (i.e., products containing fragments from both labeled and unlabeled starting materials) would provide strong evidence for an intramolecular mechanism, which is characteristic of pericyclic reactions like the Claisen rearrangement. Current time information in Bangalore, IN.
Advanced Structural and Conformational Analysis of 3 Allyldihydro 2 3h Furanone
Spectroscopic Probes for Molecular Conformation and Dynamics (e.g., Advanced NMR, Chiroptical Spectroscopy)
Advanced NMR Spectroscopy:
While standard 1H and 13C NMR are used for basic structural confirmation, advanced NMR experiments provide data on through-space and through-bond correlations, which are essential for conformational analysis. For substituted γ-butyrolactones, techniques such as the Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable. NOESY experiments detect protons that are close to each other in space, providing crucial distance constraints for determining the relative orientation of substituents on the lactone ring.
In a study of related lignan (B3055560) lactones, vicinal proton-proton coupling constants (³JHH) obtained from 1H NMR spectra were used to determine the torsion angles and, consequently, the preferred conformations. unicamp.brnih.gov For 3-allyldihydro-2(3H)-furanone, the key coupling constants would be between the proton at C3 and the protons at C4 on the lactone ring, as well as between the C3 proton and the methylene (B1212753) protons of the allyl group. These values can be compared to those predicted for different theoretical conformations using the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle.
Chiroptical Spectroscopy:
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information about its absolute configuration and conformation.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecular conformation.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. It provides detailed information about the stereochemistry of the molecule.
For complex molecules like substituted γ-butyrolactones, the interpretation of ECD and VCD spectra often relies on quantum chemical calculations. By calculating the theoretical spectra for different possible conformations and comparing them with the experimental spectra, the dominant solution-phase conformation and the absolute configuration can be determined.
X-ray Crystallography of Derivatives and Co-crystals (where applicable)
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles.
The solid-state conformation revealed by X-ray crystallography serves as a crucial benchmark for computational models and for comparison with the solution-phase conformations determined by NMR and chiroptical spectroscopy. It is important to note that the conformation in the crystal lattice can be influenced by packing forces and may not be the lowest energy conformation present in the gas or solution phase.
Gas-Phase Conformational Landscapes
Studying molecules in the gas phase allows for the analysis of their intrinsic conformational preferences, free from the influence of solvent or crystal packing effects. Gas-phase electron diffraction (GED) is a primary technique for this purpose.
For a flexible molecule like this compound, the experimental GED data would represent an average of all conformations present at the experimental temperature. Therefore, the analysis is typically combined with theoretical calculations. The geometries of various possible conformers are optimized using computational methods, and their theoretical scattering patterns are calculated. A best-fit analysis is then performed to determine the relative populations of each conformer in the gas phase.
Computational Chemistry Approaches to Structure and Dynamics
Computational chemistry is an indispensable tool for understanding the complex conformational landscape of flexible molecules like this compound. A variety of methods can be employed to explore the potential energy surface and identify stable conformers.
Conformational Search and Energy Calculations:
A systematic or stochastic conformational search is typically the first step. This involves rotating the rotatable bonds (in this case, the C-C bonds of the allyl group and the bonds within the lactone ring) to generate a large number of possible conformations. The energies of these conformers are then calculated using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).
For a related substituted γ-butyrolactone, β-(3,4-Methylenedioxybenzyl)-γ-butyrolactone (MDBL), computational studies using DFT (B3LYP/6-31G**) identified three low-energy conformers. unicamp.brnih.gov These conformers differ primarily in the torsional angles of the substituent group relative to the lactone ring. A similar approach for this compound would likely reveal several low-energy structures corresponding to different arrangements of the allyl group.
Simulating Spectroscopic Data:
A key application of computational chemistry is the simulation of spectroscopic data for comparison with experimental results. As mentioned earlier, theoretical ECD and VCD spectra can be calculated for each stable conformer. By comparing these with the experimental spectra, the absolute configuration and the dominant solution-phase conformation can be assigned. Similarly, NMR chemical shifts and coupling constants can be computed to aid in the interpretation of experimental NMR data.
Molecular Dynamics Simulations:
To understand the dynamic behavior of the molecule, molecular dynamics (MD) simulations can be performed. In an MD simulation, the motions of the atoms are simulated over time by solving Newton's equations of motion. This provides a detailed picture of the conformational transitions and the flexibility of the molecule in a simulated environment (e.g., in a solvent box).
The table below presents a hypothetical summary of the kind of data that would be generated from a combined experimental and computational conformational analysis of a related substituted γ-butyrolactone, illustrating the insights gained from these methods.
| Analytical Technique | Parameter | Finding for β-(3,4-Methylenedioxybenzyl)-γ-butyrolactone (MDBL) unicamp.br |
| ¹H NMR | ³J(H8', H7'a), ³J(H8', H7'b) | Vicinal coupling constants used to determine torsional angles and conformer populations. |
| Computational (DFT) | Relative Energy (kcal/mol) | Three low-energy conformers identified with small energy differences (~1 kcal/mol). |
| Computational (DFT) | Torsional Angles | Specific torsional angles defining the orientation of the benzyl (B1604629) group relative to the lactone ring were calculated for each conformer. |
This comprehensive approach, integrating multiple advanced analytical techniques, is essential for a thorough understanding of the structural and conformational properties of this compound, which ultimately govern its physical and chemical behavior.
Theoretical and Computational Studies on 3 Allyldihydro 2 3h Furanone
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic structure, stability, and reactivity of molecules. These methods can provide insights into reaction mechanisms and energetics, which are crucial for chemical synthesis and understanding chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is particularly useful for studying the energetics of chemical reactions, such as determining activation energies and reaction enthalpies. For γ-butyrolactone and its derivatives, DFT has been employed to study reaction mechanisms, including their synthesis and degradation pathways. researchgate.net For instance, DFT calculations have been used to investigate the mechanisms of γ-butyrolactone synthesis from styrene (B11656) and acrylic acid, elucidating the role of photocatalysts and intermediates. researchgate.net
In a hypothetical DFT study on the reaction energetics of 3-allyldihydro-2(3H)-furanone, one might investigate reactions such as the addition of electrophiles to the allyl group's double bond or the opening of the lactone ring. The calculations would typically involve optimizing the geometries of reactants, transition states, and products to determine their relative energies. A common functional for such studies is B3LYP, often paired with a basis set like 6-31+G(d,p), to provide a balance of accuracy and computational cost. nih.gov
Table 1: Hypothetical DFT Energy Profile for a Reaction of this compound
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| Transition State | Hypothetical transition state for an addition reaction | +15.2 |
| Product | Hypothetical product of the addition reaction | -5.8 |
Note: The data in this table is illustrative and not based on actual published research for this compound.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain systems. Ab initio studies are valuable for mapping out detailed reaction pathways, including the identification of intermediates and transition states.
While no specific ab initio studies on this compound were found, research on related furanone derivatives has utilized these methods to explore photochemical isomerization reactions. Such studies can determine the electronic excited states and the potential energy surfaces that govern these transformations. For this compound, ab initio calculations could be used to investigate its thermal decomposition pathways or its reactivity in various chemical environments with a high degree of theoretical rigor.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable allyl group, MD simulations would be invaluable for conformational analysis. By simulating the molecule's motion, researchers can identify the most stable conformations and the energy barriers between them.
Furthermore, MD simulations can provide detailed insights into the effects of solvents on the molecule's structure and behavior. The interactions between the solute (this compound) and solvent molecules can be explicitly modeled, which is crucial for understanding its properties in solution. While specific MD studies on this compound are not available, similar simulations have been performed on γ-butyrolactone to understand its liquid structure and interactions in mixtures.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the identification and characterization of new compounds. Methods like DFT can be used to calculate vibrational frequencies (for infrared and Raman spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (for UV-Vis spectroscopy).
For this compound, computational prediction of its spectroscopic data would be a valuable tool for chemists working on its synthesis or characterization. For example, calculated NMR chemical shifts could help in assigning the peaks in an experimental spectrum, while predicted IR frequencies could confirm the presence of key functional groups like the carbonyl of the lactone and the C=C double bond of the allyl group. The accuracy of these predictions is highly dependent on the level of theory and basis set used.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| IR Spectroscopy | C=O stretch | ~1770 cm⁻¹ |
| ¹H NMR | Allylic CH₂ protons | ~2.5 ppm |
| ¹³C NMR | Carbonyl carbon | ~178 ppm |
Note: The data in this table is illustrative and based on typical values for similar functional groups, not on specific calculations for this compound.
Computational Design and Virtual Screening of Novel this compound Derivatives
Computational methods are increasingly used in the design of new molecules with desired properties, a process often referred to as in silico design. Virtual screening, a key component of this process, involves computationally evaluating large libraries of virtual compounds to identify those with the highest probability of having a specific biological activity or desired physicochemical property.
Although no studies on the computational design of this compound derivatives were identified, the furanone scaffold is a common feature in many biologically active compounds. nih.gov Therefore, it is plausible that derivatives of this compound could be designed and virtually screened for various therapeutic targets. This would typically involve creating a virtual library of derivatives by modifying the allyl group or other parts of the molecule, and then using molecular docking to predict their binding affinity to a target protein. nih.govnih.gov
Strategic Utility of 3 Allyldihydro 2 3h Furanone As a Chemical Building Block
Precursor in Complex Natural Product Total Synthesis (e.g., clerodanes, matairesinol (B191791) lignan)
The γ-butyrolactone structural motif is a privileged scaffold found in a vast array of natural products, including many with significant biological activities. nih.govnih.gov While the direct application of 3-allyldihydro-2(3H)-furanone as a starting material in the total synthesis of specific natural products like clerodane diterpenes or the lignan (B3055560) matairesinol is not extensively documented in prominent synthetic routes, its structure contains the key functionalities that are archetypal for the synthesis of such complex molecules. researchgate.netnih.govwikipedia.org The strategic value of this furanone derivative lies in its potential to serve as a versatile chiral synthon for the construction of intricate molecular architectures.
The synthesis of polycyclic natural products demands precise control over stereochemistry. This compound is inherently suited for this purpose. The C3 position, substituted with the allyl group, is a chiral center. Enantioselective synthesis of this building block can provide access to optically pure materials, which is a critical prerequisite for the total synthesis of chiral natural products.
The functional handles of the molecule can be manipulated in a stepwise fashion to build complexity:
The Lactone Ring: The ester linkage can be cleaved via reduction or hydrolysis. For instance, reduction with reagents like lithium aluminum hydride would yield a diol, unmasking two hydroxyl groups for further elaboration into larger ring systems.
The Allyl Group: The double bond of the allyl group is a gateway for a multitude of chemical transformations. It can undergo oxidation (e.g., ozonolysis, dihydroxylation), addition reactions (e.g., halogenation, hydroboration), or transition-metal-catalyzed cross-coupling reactions to append more complex side chains, which can then be used to form additional rings.
α-Carbonyl Chemistry: The protons on the carbon atom adjacent to the carbonyl group (C3) can be removed by a suitable base to form an enolate. This enolate can then be reacted with various electrophiles, allowing for the introduction of new substituents with stereochemical control, further functionalizing the core structure.
This combination of reactive sites makes this compound a potent precursor for constructing the fused and stereochemically rich ring systems characteristic of diterpenes like clerodanes, which often feature lactone moieties within their polycyclic frameworks. nih.govrsc.org
Biomimetic synthesis seeks to mimic nature's strategies for constructing complex molecules. Many natural products containing lactone rings are formed via enzymatic cyclization pathways. nih.govnih.gov The synthesis of γ-butyrolactones can be achieved through various methods that can be considered biomimetic in principle, such as the cyclization of corresponding hydroxycarboxylic acids. nih.govacs.org
While specific biomimetic syntheses starting directly from this compound are not prominently featured, its structure is relevant to biomimetic-style cyclizations. For example, transformations involving the intramolecular reaction of the allyl group with another part of a larger molecule derived from the furanone could mimic enzymatic cyclization cascades used in terpenoid biosynthesis to generate polycyclic systems. nih.gov The furanone scaffold provides a stable and stereochemically defined starting point for such strategic chemical maneuvers.
Scaffold for Heterocyclic Chemistry and Novel Compound Libraries
The 2(3H)-furanone ring is a well-established and valuable scaffold for the synthesis of other heterocyclic systems. researchgate.net Its importance is derived from the facile ring-opening by various nucleophiles, which generates acyclic intermediates that can subsequently undergo ring-closure to produce a diverse range of new heterocyclic compounds. researchgate.net
The reaction of this compound with nitrogen-based nucleophiles is a powerful strategy for generating nitrogen-containing heterocycles.
Reaction with Hydrazines: Treatment with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyridazinone derivatives.
Reaction with Primary Amines: Reaction with primary amines can open the lactone ring to form an amide, which can then be cyclized to form pyrrolidone rings.
The true synthetic power of this compound in this context lies in its suitability for creating novel compound libraries for drug discovery and material science. The core furanone scaffold can be converted into a different heterocyclic core, and the pendant allyl group serves as an additional point for diversification. Using techniques like parallel synthesis, the allyl group can be modified before or after the core transformation, leading to a large number of distinct compounds from a single starting architecture. This approach allows for the systematic exploration of chemical space to identify molecules with desired biological or material properties.
| Reactant/Reagent | Intermediate Type | Resulting Heterocyclic Core | Potential for Diversification |
|---|---|---|---|
| Primary Amines (R-NH₂) | γ-hydroxy amide | N-substituted Pyrrolidone | Variation of the R-group on the amine; modification of the allyl side chain. |
| Hydrazine (H₂N-NH₂) | γ-hydroxy hydrazide | Pyridazinone | Substitution on the hydrazine; modification of the allyl side chain. |
| Hydroxylamine (H₂N-OH) | γ-hydroxy hydroxamic acid | N-hydroxy Pyrrolidone | Modification of the allyl side chain. |
| Thiolating Agents (e.g., Lawesson's Reagent) | Thionolactone | Thio-pyrrolidone (with amines) | Subsequent reactions at the thiocarbonyl group; modification of the allyl side chain. |
Applications in Polymer Science and Advanced Materials Chemistry (e.g., as a monomer)
In polymer and materials science, this compound is a highly promising monomer for the synthesis of functional polyesters. The primary method for polymerizing lactones is through ring-opening polymerization (ROP). researchgate.netnih.gov
However, the five-membered γ-butyrolactone ring is known to have low ring strain, which makes its homopolymerization thermodynamically challenging under standard conditions. vot.plnih.govresearchgate.net Polymerization often requires specific catalysts or high-pressure conditions to proceed efficiently. researchgate.net Despite this challenge, the incorporation of GBL units into polyesters is desirable as it can enhance properties like biodegradability. vot.pl
The most significant feature of this compound as a monomer is its pendant allyl group. This functionality makes it an exceptionally valuable building block for advanced materials for two main reasons:
Copolymerization: It can be copolymerized with other more readily polymerizable lactones (like ε-caprolactone) to introduce functional side chains into the resulting polyester (B1180765) backbone.
Post-Polymerization Modification: The allyl groups distributed along the polymer chain are readily accessible for subsequent chemical modification. This is a powerful strategy for tailoring the properties of the final material. A particularly effective method is the thiol-ene "click" reaction, which is highly efficient and proceeds under mild conditions. pharmaexcipients.comnih.gov This allows for the grafting of a wide variety of molecules onto the polymer backbone, introducing new functionalities. nih.govacs.org
| Thiol Reagent (R-SH) | Introduced Functional Group | Potential Application/Property |
|---|---|---|
| Mercaptoethanol | Hydroxyl (-OH) | Increased hydrophilicity, sites for further esterification. |
| Thioglycolic Acid | Carboxylic Acid (-COOH) | pH-responsive materials, drug conjugation. |
| Cysteamine | Amine (-NH₂) | Bioconjugation, hydrogel formation. |
| Perfluorinated Thiols | Fluorinated Chains | Hydrophobic and oleophobic surfaces. |
| Thiol-terminated Poly(ethylene glycol) (PEG) | PEG Chains | "Stealth" properties for biomedical applications, improved water solubility. |
This ability to create well-defined, functional polyesters makes this compound a monomer of interest for applications in fields such as drug delivery, tissue engineering, and advanced coatings. pharmaexcipients.com
Role in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org In this domain, this compound can act as a guest molecule or as a component of a larger host system.
The key feature governing its participation in host-guest interactions is the lactone functionality. The carbonyl oxygen is a potent hydrogen bond acceptor. Computational and spectroscopic studies of GBL have confirmed that its interaction with protic molecules like water is dominated by hydrogen bonding to this carbonyl oxygen. digitellinc.com This allows this compound to form complexes with host molecules that possess complementary hydrogen bond donor sites, such as ureas, thioureas, or certain macrocycles.
Based on a comprehensive review of available scientific literature, there is insufficient specific data to generate a detailed article on the biological and environmental interactions of This compound that adheres to the strict outline provided.
Research in this area predominantly focuses on other furanone derivatives, such as halogenated or methylated furanones, particularly in the context of microbial communication. There is a significant lack of published studies investigating the specific molecular interactions, potential as a plant growth regulator, or the environmental fate and degradation pathways solely for this compound.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly focuses on "this compound" for each of the requested sections and subsections without introducing information from related but distinct compounds, which would violate the explicit instructions of the request.
Q & A
Q. What are the established synthetic routes for 3-allyldihydro-2(3H)-furanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of allyl-substituted precursors or lactonization of γ-hydroxy acids. For example, analogous furanones like 3-heptyldihydro-5-methyl-2(3H)-furanone are synthesized via condensation of aldehydes (e.g., heptanal) with acetylated lactones under acidic catalysis . Optimization includes varying catalysts (e.g., p-toluenesulfonic acid), solvent polarity (THF vs. toluene), and temperature (60–100°C). Reaction progress is monitored using thin-layer chromatography (TLC), and purity is assessed via gas chromatography (GC) with flame ionization detection (FID), as outlined in GB/T11538-2006 .
Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) and mass spectrometry (MS). For similar compounds (e.g., dihydro-3-amino-2(3H)-furanone), H NMR reveals proton environments (e.g., allyl protons at δ 5.2–5.8 ppm, lactone carbonyl at ~170 ppm in C NMR). High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHO: 113.0603). Cross-validate with IR spectroscopy for lactone C=O stretches (~1770 cm) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?
- Methodological Answer : The α,β-unsaturated lactone system undergoes Michael additions or Diels-Alder reactions. For example, furanones like 3-benzylidene derivatives form pyridazones via hydrazine attack at the carbonyl, followed by cyclization . Computational studies (e.g., HOMO-LUMO gap analysis via Chemissian) predict electrophilic sites. Validate mechanisms using kinetic isotope effects or trapping intermediates with dimethyl acetylenedicarboxylate (DMAD) .
Q. How can conflicting data on the stability of this compound under varying pH and temperature conditions be resolved?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-UV at 220 nm.
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for γ-nonalactone analogs) . Compare with gas chromatography–mass spectrometry (GC-MS) to identify degradation byproducts (e.g., allyl alcohols or ketones) .
Q. What experimental designs are recommended for evaluating the antibacterial activity of this compound derivatives?
- Methodological Answer :
- Bacterial Strains : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogens.
- Assays : Use broth microdilution (MIC/MBC) and biofilm inhibition assays. For furanone analogs like 3,4-dichloro-5-hydroxy-2(5H)-furanone, MIC values range 8–64 µg/mL .
- Controls : Include ciprofloxacin as a positive control and solvent-only negative controls. Statistical analysis (ANOVA) ensures significance (p < 0.05) .
Q. How can advanced chromatographic techniques improve the detection of this compound in complex matrices?
- Methodological Answer : Use comprehensive two-dimensional gas chromatography (GC×GC) paired with time-of-flight MS (TOF-MS). For exhaled breath analysis of γ-palmitolactone, GC×GC achieves resolution of co-eluting volatiles (e.g., esters) with LOD < 0.1 ppb . Optimize column phases: a polar primary column (e.g., DB-WAX) and non-polar secondary column (e.g., DB-5) .
Key Considerations for Data Interpretation
- Contradictory Synthesis Yields : Discrepancies may arise from trace moisture or oxygen sensitivity. Use Schlenk techniques for air-sensitive steps and Karl Fischer titration to verify anhydrous conditions .
- Bioactivity Variability : Differences in bacterial strain resistance profiles (e.g., efflux pump expression) require genomic validation (e.g., RT-qPCR for mexAB-oprM in P. aeruginosa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
